Cyclohexanecarboxylic acid,1-fluoro-2-hydroxy-,cis-(9ci)

Description

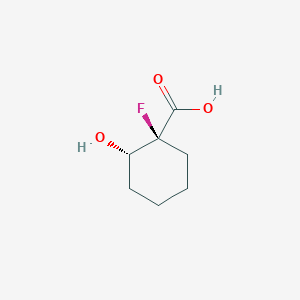

Cyclohexanecarboxylic acid,1-fluoro-2-hydroxy-,cis-(9ci) is an organic compound with the molecular formula C7H11FO3 This compound is a derivative of cyclohexanecarboxylic acid, where a fluorine atom and a hydroxyl group are attached to the cyclohexane ring in a cis configuration

Properties

Molecular Formula |

C7H11FO3 |

|---|---|

Molecular Weight |

162.16 g/mol |

IUPAC Name |

(1S,2S)-1-fluoro-2-hydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C7H11FO3/c8-7(6(10)11)4-2-1-3-5(7)9/h5,9H,1-4H2,(H,10,11)/t5-,7-/m0/s1 |

InChI Key |

WNCRPOUEGBNPBL-FSPLSTOPSA-N |

Isomeric SMILES |

C1CC[C@]([C@H](C1)O)(C(=O)O)F |

Canonical SMILES |

C1CCC(C(C1)O)(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxylic acid,1-fluoro-2-hydroxy-,cis-(9ci) typically involves the fluorination and hydroxylation of cyclohexanecarboxylic acid. One common method is the direct fluorination of cyclohexanecarboxylic acid followed by hydroxylation under controlled conditions. The reaction conditions often include the use of fluorinating agents such as Selectfluor and hydroxylating agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid, followed by selective fluorination and hydroxylation. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid,1-fluoro-2-hydroxy-,cis-(9ci) undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Produces cyclohexanone or cyclohexanecarboxylic acid.

Reduction: Produces cyclohexanol.

Substitution: Produces various substituted cyclohexane derivatives.

Scientific Research Applications

Cyclohexanecarboxylic acid,1-fluoro-2-hydroxy-,cis-(9ci) has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic acid,1-fluoro-2-hydroxy-,cis-(9ci) involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Cyclohexanecarboxylic acid: The parent compound without fluorine and hydroxyl groups.

Cyclohexanol: A similar compound with a hydroxyl group but no fluorine.

Fluorocyclohexane: Contains a fluorine atom but lacks the carboxylic acid and hydroxyl groups.

Uniqueness

Cyclohexanecarboxylic acid,1-fluoro-2-hydroxy-,cis-(9ci) is unique due to the presence of both fluorine and hydroxyl groups in a cis configuration. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Biological Activity

Cyclohexanecarboxylic acid, 1-fluoro-2-hydroxy-, cis-(9CI) is a compound with the molecular formula CHFO and a molecular weight of approximately 162.16 g/mol. This compound is categorized under biologically active compounds and has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory processes and other biological activities.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of cyclohexanecarboxylic acid derivatives. Research indicates that compounds similar to cyclohexanecarboxylic acid can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses. The inhibition of NF-κB can lead to reduced expression of pro-inflammatory cytokines, making these compounds valuable in treating inflammatory diseases.

Case Study: NF-κB Inhibition

In a relevant study, cyclohexanecarboxylic acid derivatives demonstrated significant NF-κB inhibitory potency. The IC50 values for these compounds ranged from 1 µM to over 2 mM depending on the specific derivative and its modifications. For example, one derivative showed an IC50 value of 2.83 ± 1.76 µM, indicating strong activity against NF-κB pathways .

The mechanism by which cyclohexanecarboxylic acid exerts its biological effects is primarily through modulation of signaling pathways associated with inflammation. Specifically, it has been shown to interact with phosphoinositide signaling pathways, which are crucial for cellular responses to various stimuli.

Table: Summary of Biological Activities

Toxicological and Safety Profile

While the biological activities are promising, it is crucial to assess the safety and toxicity profiles of cyclohexanecarboxylic acid derivatives. Preliminary data suggest that these compounds exhibit low cytotoxicity at therapeutic concentrations; however, comprehensive toxicological studies are necessary to establish safety margins for clinical use.

Safety Assessment

The safety assessment includes evaluating acute toxicity, chronic exposure effects, and potential interactions with other pharmaceuticals. Data on the compound's safety profile remains limited but suggests a need for further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.